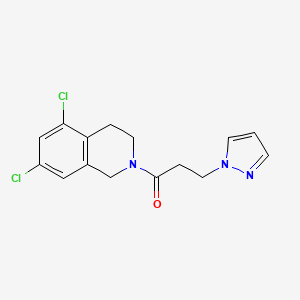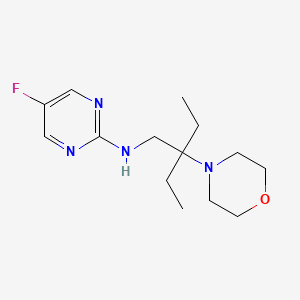![molecular formula C16H15NO4 B7640176 2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid, also known as FCPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. This compound may also modulate the activity of certain ion channels, which could contribute to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
This compound has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been reported to reduce the expression of COX-2, an enzyme that is upregulated in response to inflammation. This compound may also modulate the activity of certain neurotransmitters, which could contribute to its analgesic and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, this compound is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Future Directions
Future research on 2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid could focus on elucidating its mechanism of action, identifying its molecular targets, and exploring its potential therapeutic applications in various disease models. Additionally, the development of novel analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties. Overall, this compound represents a promising avenue for the development of new therapeutics for various inflammatory and neurological disorders.
Synthesis Methods
The synthesis of 2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid involves the reaction of 2-phenylglycine with furan-2-carboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with cyclopropanecarbonyl chloride to obtain this compound. This method has been reported to yield high purity and good yields of this compound.
Scientific Research Applications
2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been reported to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-[[2-(furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(12-9-11(12)13-7-4-8-21-13)17-14(16(19)20)10-5-2-1-3-6-10/h1-8,11-12,14H,9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQPCAVXFMIGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC(C2=CC=CC=C2)C(=O)O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)

![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)
![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)

![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)